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molecular formula C10H7NOS2 B8781859 (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8781859
M. Wt: 221.3 g/mol
InChI Key: OONWCXLYKDWKOU-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

To a solution of 10 g (75.1 mmol) of rhodanine and 7.63 ml (75.1 mmol) of benzaldehyde in 150 ml of ethanol, 0.74 ml (7.5 mmol) of piperidine was added, and the mixture was heated under reflux for 5 hours. After cooling, the precipitated crystals were filtered and washed with cooled ethanol to give 11.07 g of the desired compound (66.6% yield, pale yellow crystals).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.63 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
66.6%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.N1CCCCC1>C(O)C>[CH:8](=[C:7]1[S:1][C:2](=[S:3])[NH:4][C:5]1=[O:6])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
7.63 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.74 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with cooled ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1C(NC(S1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.07 g
YIELD: PERCENTYIELD 66.6%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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